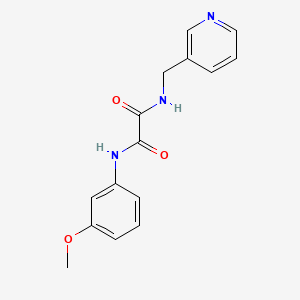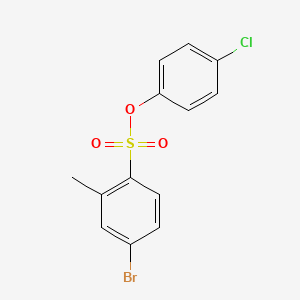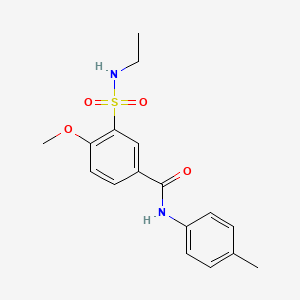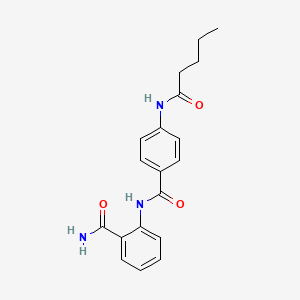![molecular formula C15H21FN2O3S B4837049 N-[3-(azepan-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide](/img/structure/B4837049.png)
N-[3-(azepan-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide
Vue d'ensemble
Description
N-[3-(azepan-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide is a synthetic organic compound It features a seven-membered azepane ring, a propyl chain with a ketone group, and a 4-fluorobenzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azepan-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Azepane Ring: Starting from a suitable precursor, such as 1,6-dibromohexane, the azepane ring can be formed through a cyclization reaction using a base like sodium hydride.
Introduction of the Propyl Chain with a Ketone Group: The azepane can be reacted with acryloyl chloride in the presence of a base like triethylamine to introduce the propyl chain with a ketone group.
Attachment of the 4-Fluorobenzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring or the propyl chain.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.
Applications De Recherche Scientifique
N-[3-(azepan-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its sulfonamide group.
Mécanisme D'action
The mechanism of action of N-[3-(azepan-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
Receptor Binding: The compound can bind to receptors in the nervous system, potentially modulating their activity and affecting neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(piperidin-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
N-[3-(morpholin-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide: Contains a morpholine ring instead of the azepane ring.
Uniqueness
N-[3-(azepan-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide is unique due to its seven-membered azepane ring, which can confer different steric and electronic properties compared to six-membered rings. This can result in distinct biological activities and interactions with molecular targets.
Propriétés
IUPAC Name |
N-[3-(azepan-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c16-13-5-7-14(8-6-13)22(20,21)17-10-9-15(19)18-11-3-1-2-4-12-18/h5-8,17H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOLYWPIKHPEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B4836968.png)
![2-[4-(dimethylsulfamoyl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4836973.png)

![6-AMINO-4-{3-BROMO-5-ETHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4836986.png)
![5,6-dimethyl-3-(3-pyridinylmethyl)-2-{[2-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4836992.png)
![2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4837003.png)
![N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4837009.png)
![propyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B4837020.png)
![N-(2-methoxyethyl)-2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4837023.png)
![6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4837031.png)



![2-(2,5-Dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one](/img/structure/B4837050.png)
